molecular formula C8H15ClN2O2 B8777431 1-(2-Chloroethyl)-3-(tetrahydro-2h-pyran-4-yl)urea CAS No. 33021-60-2

1-(2-Chloroethyl)-3-(tetrahydro-2h-pyran-4-yl)urea

Cat. No. B8777431
Key on ui cas rn: 33021-60-2
M. Wt: 206.67 g/mol
InChI Key: NXJBTHHZRCQUDA-UHFFFAOYSA-N
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Patent
US09133183B2

Procedure details

A dry RB flask charged with 1-(2-chloroethyl)-3-(tetrahydro-2H-pyran-4-yl)urea (19.96 g, 97 mmol) in THF (480 mL), placed under Ar and stirred for 20 minutes at −20° C. after which 60% Sodium Hydride in mineral oil (9.66 g, 241 mmol) was added portion wise. The reaction was allowed to stir at −20° C. for 1 h and was then allowed to warm to ambient temp overnight. The reaction was cooled in an ice bath and quenched via slow addition of saturated NH4Cl (50 mL). Brine (30 mL) was added and the reaction was allowed to stir for 20 minutes. The organic layer was separated and aqueous layer extracted with EtOAc (2×) and THF (2×). The organic layers were combined, dried over anhydrous Na2SO4 and concentrated to dryness to afford a white gummy solid. The crude product was purified by silica gel chromatography (5% MeOH in CH2Cl2) to afford 1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one as a white solid (10.54 g, 64% yield, 2 steps). 1H NMR (DMSO-d6): δ 6.24 (s, 1 H), 3.91-3.81 (m, 2 H), 3.73-3.61 (m, 1 H), 3.29-3.23 (m, 2 H), 3.22-3.21 (m, 2 H), 3.19-3.14 (m, 2 H), 1.67-1.53 (m, 2 H), 1.45-1.44 (m, 2 H); MS (ESI) m/z: 171.1 (M+H+).
Quantity
19.96 g
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
9.66 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][NH:4][C:5]([NH:7][CH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)=[O:6].[H-].[Na+]>C1COCC1>[O:11]1[CH2:12][CH2:13][CH:8]([N:7]2[CH2:2][CH2:3][NH:4][C:5]2=[O:6])[CH2:9][CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
19.96 g
Type
reactant
Smiles
ClCCNC(=O)NC1CCOCC1
Name
Quantity
480 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
9.66 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
to stir at −20° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portion wise
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temp overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched via slow addition of saturated NH4Cl (50 mL)
ADDITION
Type
ADDITION
Details
Brine (30 mL) was added
STIRRING
Type
STIRRING
Details
to stir for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer extracted with EtOAc (2×) and THF (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to afford a white gummy solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (5% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCC(CC1)N1C(NCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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